molecular formula C90H144N22O25 B8082251 Amyloid beta-protein (42-1) trifluoroacetate

Amyloid beta-protein (42-1) trifluoroacetate

Cat. No.: B8082251
M. Wt: 1934.2 g/mol
InChI Key: GTSGTLHZZKFCHH-UHFFFAOYSA-N
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Description

Amyloid beta-protein (42-1) trifluoroacetate is a derivative of amyloid beta-protein, a peptide that plays a significant role in the pathogenesis of Alzheimer's disease. This compound is often studied for its potential implications in neurodegenerative diseases and its biochemical properties.

Synthetic Routes and Reaction Conditions:

  • Peptide Synthesis: this compound can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin.

  • Trifluoroacetylation: The synthesized peptide is then treated with trifluoroacetic acid (TFA) to introduce the trifluoroacetate group.

Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process and optimizing reaction conditions to achieve high purity and yield. This may include the use of automated peptide synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Types of Reactions:

  • Reduction: Reduction reactions can be used to convert specific functional groups within the peptide.

  • Substitution: Substitution reactions may involve the replacement of certain amino acids or functional groups within the peptide.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various reagents and conditions depend on the specific substitution reaction being performed.

Major Products Formed:

  • Oxidation: Oxidized derivatives of this compound.

  • Reduction: Reduced forms of the peptide.

  • Substitution: Modified peptides with altered amino acid sequences or functional groups.

Scientific Research Applications

Amyloid beta-protein (42-1) trifluoroacetate is extensively studied in various fields:

  • Chemistry: Used to understand peptide synthesis and modification techniques.

  • Biology: Investigated for its role in protein aggregation and neurodegenerative diseases.

  • Medicine: Studied for its potential as a biomarker and therapeutic target in Alzheimer's disease.

  • Industry: Applied in the development of diagnostic tools and research reagents.

Mechanism of Action

The compound exerts its effects primarily through its interaction with amyloid plaques in the brain. It binds to amyloid beta-protein aggregates, potentially inhibiting their formation and promoting their clearance. The molecular targets and pathways involved include amyloid precursor protein (APP) processing and tau protein phosphorylation.

Comparison with Similar Compounds

  • Amyloid beta-protein (1-40)

  • Amyloid beta-protein (1-42)

  • Amyloid beta-protein (1-43)

This detailed overview provides a comprehensive understanding of amyloid beta-protein (42-1) trifluoroacetate, its preparation, reactions, applications, and mechanisms

Properties

IUPAC Name

5-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-(methylamino)-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[2-[2-[[3-methyl-2-(3-methylpentanoylamino)pentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C90H144N22O25/c1-14-50(9)39-68(116)110-75(51(10)15-2)90(137)99-52(11)76(123)96-44-69(117)100-56(30-22-24-36-91)81(128)106-63(42-67(94)115)85(132)109-65(46-113)79(126)97-45-70(118)111-73(48(5)6)88(135)108-64(43-72(121)122)86(133)103-59(33-35-71(119)120)80(127)98-53(12)77(124)104-61(40-54-26-18-16-19-27-54)84(131)105-62(41-55-28-20-17-21-29-55)87(134)112-74(49(7)8)89(136)107-60(38-47(3)4)83(130)101-57(31-23-25-37-92)82(129)102-58(78(125)95-13)32-34-66(93)114/h16-21,26-29,47-53,56-65,73-75,113H,14-15,22-25,30-46,91-92H2,1-13H3,(H2,93,114)(H2,94,115)(H,95,125)(H,96,123)(H,97,126)(H,98,127)(H,99,137)(H,100,117)(H,101,130)(H,102,129)(H,103,133)(H,104,124)(H,105,131)(H,106,128)(H,107,136)(H,108,135)(H,109,132)(H,110,116)(H,111,118)(H,112,134)(H,119,120)(H,121,122)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSGTLHZZKFCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C90H144N22O25
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1934.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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